N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide
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Overview
Description
N~1~-[2-[5-(4-BROMOPHENYL)-2-FURYL]-1-(PIPERIDINOCARBONYL)VINYL]-4-METHYLBENZAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a furan ring, a piperidine moiety, and a vinyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-[5-(4-BROMOPHENYL)-2-FURYL]-1-(PIPERIDINOCARBONYL)VINYL]-4-METHYLBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Furan Ring Formation: The furan ring is synthesized via a cyclization reaction, often involving the use of furfural or furfuryl alcohol as starting materials.
Piperidine Introduction: The piperidine moiety is incorporated through a nucleophilic substitution reaction, using piperidine and an appropriate leaving group.
Vinyl Linkage Formation: The vinyl linkage is formed through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of N1-[2-[5-(4-BROMOPHENYL)-2-FURYL]-1-(PIPERIDINOCARBONYL)VINYL]-4-METHYLBENZAMIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-[5-(4-BROMOPHENYL)-2-FURYL]-1-(PIPERIDINOCARBONYL)VINYL]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Amines, thiols, palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-[2-[5-(4-BROMOPHENYL)-2-FURYL]-1-(PIPERIDINOCARBONYL)VINYL]-4-METHYLBENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects and drug development.
Mechanism of Action
The mechanism of action of N1-[2-[5-(4-BROMOPHENYL)-2-FURYL]-1-(PIPERIDINOCARBONYL)VINYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-2-[5-(4-BROMOPHENYL)-2-FURYL]-1-({[3-(DIMETHYLAMINO)PROPYL]AMINO}CARBONYL)ETHENYL]-4-METHYLBENZAMIDE
- N-[(Z)-2-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1-({[3-(4-MORPHOLINYL)PROPYL]AMINO}CARBONYL)ETHENYL]-4-METHYLBENZAMIDE
- N-[(Z)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-({[3-METHOXYPROPYL]AMINO}CARBONYL)ETHENYL]-4-METHYLBENZAMIDE
Uniqueness
N~1~-[2-[5-(4-BROMOPHENYL)-2-FURYL]-1-(PIPERIDINOCARBONYL)VINYL]-4-METHYLBENZAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C26H25BrN2O3 |
---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C26H25BrN2O3/c1-18-5-7-20(8-6-18)25(30)28-23(26(31)29-15-3-2-4-16-29)17-22-13-14-24(32-22)19-9-11-21(27)12-10-19/h5-14,17H,2-4,15-16H2,1H3,(H,28,30)/b23-17- |
InChI Key |
GYDVBQMEGBLYKT-QJOMJCCJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)N4CCCCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)N4CCCCC4 |
Origin of Product |
United States |
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